
4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate
概要
説明
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is an organic compound characterized by its bromine atom and a phenoxy group attached to a propanoate moiety
科学的研究の応用
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of advanced materials and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate typically involves the reaction of 4-bromophenol with 2-(2,3-dimethylphenoxy)propanoic acid under esterification conditions. This reaction is often carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a similar esterification process but optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoic acid
Reduction: 4-hydroxyphenyl 2-(2,3-dimethylphenoxy)propanoate
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
作用機序
The mechanism by which 4-bromophenyl 2-(2,3-dimethylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
4-Bromophenyl 2-(2,3-dimethylphenoxy)propanoate is unique due to its specific structural features, such as the presence of the bromine atom and the phenoxy group. Similar compounds include:
4-Chlorophenyl 2-(2,3-dimethylphenoxy)propanoate
4-Methylphenyl 2-(2,3-dimethylphenoxy)propanoate
4-Bromophenyl 2-(3,4-dimethylphenoxy)propanoate
These compounds differ in their halogen atoms or the position of the methyl groups on the phenyl ring, which can lead to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(4-bromophenyl) 2-(2,3-dimethylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-5-4-6-16(12(11)2)20-13(3)17(19)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCFUCCMFLHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)OC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050795.png)
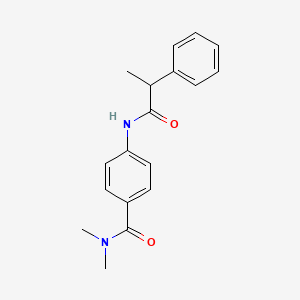
![3-butoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4050807.png)
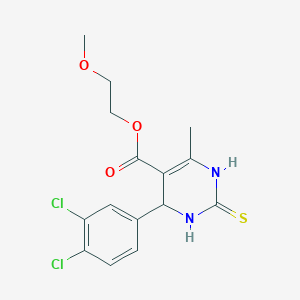
![6-(1-piperidinyl)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4050818.png)
![(5E)-3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4050821.png)
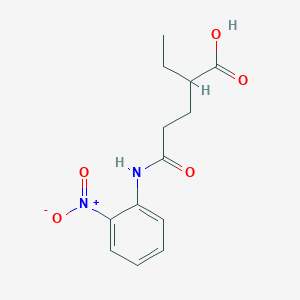
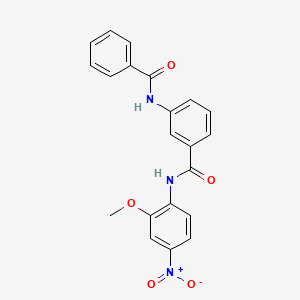
![2-{[(2-ethylphenyl)amino]methylene}cyclohexanone](/img/structure/B4050865.png)
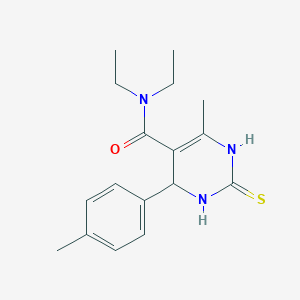
![1-{4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B4050880.png)
![1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4050893.png)
![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
